2-(3,4-dimethoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by the presence of a dimethoxyphenyl group and a thiadiazolyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme Shikimate kinase, which is essential for the survival of Mycobacterium tuberculosis. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the bacteria .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one
- 2-(3,4-dimethoxyphenyl)-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit Shikimate kinase sets it apart from other similar compounds, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C12H13N3O3S |
---|---|
Molecular Weight |
279.32 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H13N3O3S/c1-17-9-4-3-8(5-10(9)18-2)6-11(16)14-12-15-13-7-19-12/h3-5,7H,6H2,1-2H3,(H,14,15,16) |
InChI Key |
UDPBPBIZHWRBGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=CS2)OC |
Origin of Product |
United States |
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